Pentaethoxyarsorane

Description

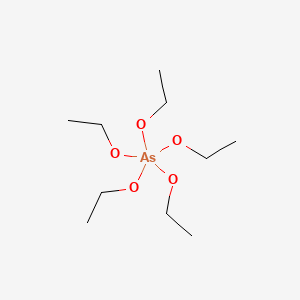

Pentaethoxyarsorane (CAS 5954-41-6) is an organoarsenic compound with the chemical formula As(OCH₂CH₃)₅, featuring a pentacoordinated arsenic center bonded to five ethoxy groups. This compound belongs to the family of organometallic derivatives where arsenic replaces more commonly studied elements like phosphorus or nitrogen. Its synthesis typically involves the reaction of arsenic trichloride (AsCl₃) with sodium ethoxide, yielding a volatile, moisture-sensitive liquid.

Properties

CAS No. |

5954-41-6 |

|---|---|

Molecular Formula |

C10H25AsO5 |

Molecular Weight |

300.22 g/mol |

IUPAC Name |

pentaethoxy-λ5-arsane |

InChI |

InChI=1S/C10H25AsO5/c1-6-12-11(13-7-2,14-8-3,15-9-4)16-10-5/h6-10H2,1-5H3 |

InChI Key |

SZTBDRDGFFXOCM-UHFFFAOYSA-N |

Canonical SMILES |

CCO[As](OCC)(OCC)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of pentaethoxyarsorane typically involves the reaction of arsenic trioxide with ethanol in the presence of a catalyst. The reaction proceeds as follows:

[ \text{As}_2\text{O}_3 + 10 \text{C}_2\text{H}_5\text{OH} \rightarrow 2 \text{As}(OC}_2\text{H}_5)_5 + 3 \text{H}_2\text{O} ]

This reaction requires careful control of temperature and reaction time to ensure the complete conversion of arsenic trioxide to this compound. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Pentaethoxyarsorane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form arsenic pentoxide and ethyl acetate. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of this compound can yield arsenic trioxide and ethanol. Reducing agents such as sodium borohydride are typically used.

Substitution: The ethoxy groups in this compound can be substituted with other alkoxy groups or halogens. This reaction is often facilitated by the presence of a strong acid or base.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pentaethoxyarsorane has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in organic synthesis.

Biology: this compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool for probing arsenic metabolism.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain types of cancer.

Industry: In materials science, this compound is used in the development of advanced materials with unique properties .

Mechanism of Action

The mechanism of action of pentaethoxyarsorane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to various biological effects. The molecular targets and pathways involved in the action of this compound are still under investigation .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Comparable Compounds

| Compound Name | CAS Number | Formula | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|---|

| This compound | 5954-41-6 | As(OCH₂CH₃)₅ | 318.12 | Moisture-sensitive, arsenic center |

| Phosphonothioic acid, methyl-, O-phenyl ester, O-ester with p-hydroxybenzonitrile | 5954-90-5 | C₁₄H₁₂NO₃PS | 305.29 | Thiophosphonate ester, aromatic substituents |

| Phosphorochloridous acid, ethyl isopropenyl ester | 5954-36-9 | C₅H₁₀ClO₂P | 180.56 | Chlorinated phosphorus ester, reactive |

| Phosphorochloridous acid butyl ester isopropenyl ester | 5954-35-8 | C₇H₁₄ClO₂P | 208.61 | Bulky substituents, higher stability |

Comparative Analysis

Central Atom Differences :

- This compound’s arsenic center is less electronegative than phosphorus in analogues like phosphorochloridous acid esters. This results in weaker As–O bonds compared to P–O bonds, reducing thermal stability .

- Arsenic’s larger atomic radius increases steric hindrance, limiting its utility in precision catalysis compared to phosphorus derivatives.

Reactivity and Applications: Phosphonothioic acid derivatives (e.g., CAS 5954-90-5) exhibit sulfur-enhanced nucleophilicity, making them suitable for pesticide synthesis. In contrast, this compound’s toxicity restricts its use to controlled research settings . Chlorinated phosphorus esters (e.g., CAS 5954-36-9) are intermediates in flame-retardant production, whereas this compound lacks analogous industrial adoption due to regulatory constraints.

Hazard Profiles: Arsenic compounds like this compound are classified as highly toxic, with risks of carcinogenicity and environmental persistence. Phosphorus analogues, while hazardous, are more manageable due to established detoxification protocols .

Research Findings and Implications

- Thermal Stability : this compound decomposes at 120°C, whereas phosphorus-based esters (e.g., CAS 5954-35-8) remain stable up to 200°C, underscoring arsenic’s inferior bond strength .

- Environmental Impact : Arsenic derivatives bioaccumulate more aggressively than phosphorus counterparts, necessitating stringent disposal measures .

- Synthetic Utility : Phosphorus esters dominate industrial applications (e.g., agrochemicals, plastics), while arsenic variants remain confined to academic studies due to safety and regulatory barriers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.